6-Ethyl-8-bromoquinoline
Description
6-Ethyl-8-bromoquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 8-position and an ethyl group at the 6-position of the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions, while the ethyl group contributes to steric and electronic modulation of the core structure .
Key properties (inferred from analogous compounds):
- Molecular formula: Likely C₁₁H₁₀BrN (based on structural analogs like 6-bromoquinoline derivatives).
- Molecular weight: ~236.1 g/mol (estimated).
- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents) and organic synthesis .
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
8-bromo-6-ethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-8-6-9-4-3-5-13-11(9)10(12)7-8/h3-7H,2H2,1H3 |
InChI Key |
AATYYFKHRSKUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Ethyl-8-bromoquinoline with structurally related quinoline derivatives:
Preparation Methods
Radical Bromination
Radical-initiated bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) offers improved selectivity under mild conditions.
Procedure :
-
Substrate : 6-Ethylquinoline (1 equiv).
-
Reagent : NBS (1.05 equiv) in CCl₄.
-
Initiation : AIBN (0.01 equiv) at 60–80°C.
Advantages :
-
Minimal side reactions due to the radical mechanism’s insensitivity to electronic effects.
Quinoline Ring Construction with Pre-Installed Substituents
Skraup Synthesis with Functionalized Anilines
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs the ethyl group post-bromination. For example, 8-bromo-6-iodoquinoline reacts with ethylboronic acid.
Procedure :
-
Substrate : 8-Bromo-6-iodoquinoline (1 equiv).
-
Reagent : Ethylboronic acid (1.5 equiv).
-
Catalyst : Pd(PPh₃)₄ (0.05 equiv) in THF.
-
Base : K₂CO₃ (2 equiv) at 80°C for 24 hours.
Limitations :
-
Requires pre-halogenated intermediates.
-
Sensitivity to moisture and oxygen increases production costs.
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂/FeBr₃, 25°C | 70–85% | High | Moderate |
| Radical Bromination | NBS/AIBN, 60°C | 65–75% | Moderate | Low |
| Skraup Synthesis | H₂SO₄, 180°C | 50–60% | Low | High |
| Doebner-Miller | Acetic acid, 120°C | 55–65% | Moderate | High |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 60–70% | High | Low |
Table 1. Comparison of key synthetic routes for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Ethyl-8-bromoquinoline, and how can reaction yields be maximized?
- Methodology :
- Start with quinoline derivatives and introduce ethyl and bromine groups via sequential functionalization. For bromination, use NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C) to minimize side reactions .
- Optimize nitro group reduction (if applicable) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol to preserve the ethyl substituent .
- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Use ¹H/¹³C NMR to confirm substituent positions: Ethyl groups show characteristic triplet (CH₂) and quartet (CH₃) signals, while bromine induces deshielding in adjacent protons .
- Employ HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities like dehalogenated byproducts .
- Validate thermal stability via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation/contact with toxic vapors or dust .
- Quench brominated intermediates with aqueous sodium thiosulfate to neutralize residual bromine .
- Dispose of waste via certified hazardous waste contractors to comply with EPA/ECHA regulations .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?
- Methodology :
- Analyze reaction variables: Compare solvent polarity (DMF vs. THF), temperature gradients, and catalyst loadings across studies using Design of Experiments (DoE) to identify critical factors .
- Replicate conflicting protocols with controlled conditions (e.g., inert atmosphere, standardized reagent purity) and characterize products via X-ray crystallography to confirm structural accuracy .
- Use computational tools (e.g., DFT calculations) to model reaction pathways and identify steric/electronic barriers in bromination steps .
Q. What strategies enable selective functionalization of the bromine site in this compound?
- Methodology :
- Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to replace bromine with biaryl groups while retaining the ethyl moiety .
- Explore photocatalytic C–Br activation using Ir(ppy)₃ under blue LED light to generate radicals for C–N or C–O bond formation .
- Validate regioselectivity via NOE NMR to confirm substitution at the 8-position versus competing sites .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodology :
- Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) in Mueller-Hinton broth, with ciprofloxacin as a positive control .
- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .
- Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase) and guide SAR studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
